
Atopaxar hydrobromide
概要
説明
アトパキサール臭化水素酸塩は、ヤヌスキナーゼ - シグナル伝達および転写活性化因子 (JAK-STAT) シグナル伝達経路に対する強力な阻害効果で知られる新規化学化合物です。この経路は、免疫、細胞分裂、細胞死、および腫瘍形成の調節に重要な役割を果たしています。 アトパキサール臭化水素酸塩は、JAK1 および JAK2 の特異的な阻害剤として特定されており、癌治療およびその他の免疫関連疾患の有望な候補となっています .
2. 製法
アトパキサール臭化水素酸塩の合成には、コア構造の調製から始まり、特定の官能基の導入まで、複数のステップが含まれます。合成経路には、一般的に以下が含まれます。
ステップ 1: 一連の縮合反応によるコア構造の形成。
ステップ 2: 置換反応による官能基の導入。
ステップ 3: 最終生成物を得るための精製および結晶化。
工業生産方法は、収率と純度を最大限に高めるために反応条件を最適化することに重点を置いています。 これには、反応効率を高めるために、温度、圧力、触媒の使用を制御することが含まれます .
準備方法
The synthesis of atopaxar hydrobromide involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
化学反応の分析
アトパキサール臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素などの酸化剤を使用して、酸素を付加したり、水素を除去したりする反応。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、水素を付加したり、酸素を除去したりする反応。
置換: ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基と置換する反応。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、特定の温度、および触媒の存在が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
アトパキサール臭化水素酸塩は、以下を含む幅広い科学研究への応用があります。
化学: JAK-STAT シグナル伝達経路を理解するためのさまざまな研究で化学阻害剤として使用されます。
生物学: 細胞周期の研究で、細胞分裂やアポトーシスへの影響を調査するために使用されます。
医学: 癌細胞のアポトーシスを誘発する能力により、癌治療の潜在的な治療薬として研究されています。
科学的研究の応用
Cardiovascular Applications
Acute Coronary Syndromes and Coronary Artery Disease
Atopaxar was initially developed by Eisai for the treatment of acute coronary syndromes (ACS) and coronary artery disease (CAD). In preclinical studies, it demonstrated significant inhibition of thrombin-mediated platelet activation, which is crucial in the pathophysiology of atherothrombotic diseases .
Clinical Trials
Phase II clinical trials evaluated the safety and efficacy of atopaxar in patients with ACS. The trials indicated that doses of 50 mg, 100 mg, and 200 mg once daily did not significantly increase the risk of clinically relevant bleeding compared to placebo, while achieving substantial platelet inhibition .
Study Phase | Population | Doses (mg) | Duration | Findings |
---|---|---|---|---|
Phase II | Adults with ACS | 50, 100, 200 | 12-24 weeks | No significant bleeding; effective platelet inhibition |
Cancer Research Applications
Recent investigations have expanded the potential applications of atopaxar to oncology. A study identified atopaxar hydrobromide as a selective inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT signaling pathway involved in cancer cell proliferation and survival .
In Vitro Studies
In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells with constitutively activated STAT3 signaling. This suggests a dual role for atopaxar in both inhibiting platelet activation and targeting cancer cell growth .
Cancer Type | Mechanism | Effects |
---|---|---|
Various cancers | Inhibition of JAK1/JAK2 signaling | Induces apoptosis; inhibits growth |
Inflammatory bowel disease | Antagonism of PAR-1 | Alleviates inflammation; reduces tumor progression |
Inflammatory Conditions
Emerging research highlights the role of atopaxar in inflammatory conditions. Its ability to inhibit PAR-1 may provide therapeutic benefits in diseases characterized by chronic inflammation, such as inflammatory bowel disease (IBD). Studies indicate that atopaxar can mitigate pathological changes associated with IBD by modulating inflammatory cytokine production .
Case Studies and Findings
A notable case study involved patients with IBD where atopaxar was shown to reduce inflammation and alter microbiota diversity positively. The study suggested that PAR-1 antagonism could represent a novel therapeutic strategy for treating IBD-associated carcinogenesis .
作用機序
アトパキサール臭化水素酸塩は、JAK-STAT シグナル伝達経路の主要な構成要素である JAK1 と JAK2 のリン酸化を特異的に阻害することにより、その効果を発揮します。この阻害は、細胞周期の進行とアポトーシスに関与する遺伝子の発現を調節する転写因子である STAT3 の活性化を阻害します。 この経路を阻害することにより、アトパキサール臭化水素酸塩は癌細胞の G1 期細胞周期停止を誘発し、アポトーシスを促進します .
類似化合物との比較
アトパキサール臭化水素酸塩は、その特異性と効力により、他の JAK-STAT 阻害剤とは異なります。類似の化合物には以下が含まれます。
ルキソリチニブ: 骨髄線維症と真性多血症の治療に使用される別の JAK1 および JAK2 阻害剤。
トファシチニブ: 関節リウマチと乾癬性関節炎の治療に使用される JAK 阻害剤。
バリシチニブ: 関節リウマチの治療に使用される JAK1 および JAK2 阻害剤。
アトパキサール臭化水素酸塩は、構成的に活性化された STAT3 の選択的阻害により際立っており、異常な STAT3 シグナル伝達を持つ癌細胞を標的とする上で特に効果的です .
生物活性
Atopaxar hydrobromide, also known as E5555, is a compound primarily recognized for its role as a reversible protease-activated receptor-1 (PAR-1) antagonist. This article explores its biological activity, focusing on its mechanisms, clinical studies, and potential therapeutic applications.
Atopaxar functions by inhibiting thrombin-mediated platelet aggregation through its action on the PAR-1 receptor. This receptor is crucial in mediating cellular responses to thrombin, including platelet activation and vascular smooth muscle cell proliferation. By blocking this pathway, atopaxar reduces the risk of thrombus formation in various cardiovascular conditions.
Key Mechanisms:
- Inhibition of Platelet Activation : Atopaxar has shown significant inhibition of thrombin receptor-activating peptides (TRAP) and thrombin-induced platelet aggregation in preclinical studies .
- Cancer Cell Apoptosis : Recent research indicates that this compound selectively inhibits JAK1 and JAK2 signaling pathways, leading to apoptosis in cancer cells with activated STAT3 signaling .
Phase II Trials
Atopaxar was evaluated in several Phase II clinical trials for its efficacy and safety in patients with acute coronary syndrome (ACS) and high-risk coronary artery disease (CAD). The studies primarily focused on assessing the incidence of bleeding events and platelet aggregation inhibition.
Study Overview :
- Participants : 504 patients with ACS or CAD.
- Dosage : Patients received doses of 50 mg, 100 mg, or 200 mg of atopaxar once daily for durations ranging from 12 to 24 weeks.
- Outcomes :
Dose (mg) | Platelet Aggregation Inhibition (%) | Major Bleeding Events (%) |
---|---|---|
Placebo | N/A | 6.6 |
50 | 20-60 | 5.0 |
100 | >90 | 5.0 |
200 | >90 | 23.0 |
Pharmacological Profile
Atopaxar has demonstrated a favorable pharmacological profile in preclinical models:
- Inhibition of Smooth Muscle Cell Proliferation : In vitro studies revealed that atopaxar effectively inhibited thrombin-induced proliferation of vascular smooth muscle cells with IC50 values ranging from 0.028 to 0.16 μM .
- Safety Profile : The compound did not significantly affect liver function or prolong QTc intervals at therapeutic doses; however, there was a noted dose-dependent increase in liver function abnormalities .
Case Study: Cancer Treatment
A study evaluated the effects of this compound on cancer cells exhibiting constitutive STAT3 activation. The results indicated that atopaxar:
特性
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474550-69-1, 943239-67-6 | |
Record name | Atopaxar hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOPAXAR HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。